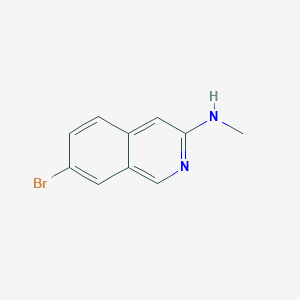

7-bromo-N-methylisoquinolin-3-amine

Description

7-Bromo-N-methylisoquinolin-3-amine is a brominated isoquinoline derivative characterized by a methyl-substituted amine group at position 3 and a bromine atom at position 7. Its molecular formula is C₁₀H₁₀BrN₂, with a molecular weight of 238.11 g/mol (calculated from and ). The compound’s structure combines the isoquinoline core (a benzannulated pyridine with nitrogen at position 2) with a bromine atom, which introduces steric and electronic effects, and an N-methylamine group, which enhances lipophilicity and modulates reactivity.

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

7-bromo-N-methylisoquinolin-3-amine |

InChI |

InChI=1S/C10H9BrN2/c1-12-10-5-7-2-3-9(11)4-8(7)6-13-10/h2-6H,1H3,(H,12,13) |

InChI Key |

BYVMHDODQSGSOI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C2C=C(C=CC2=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinoline vs. Quinoline Derivatives

The structural distinction between isoquinoline and quinoline derivatives significantly impacts their electronic and steric profiles. For example:

- 7-Bromo-2-methylquinolin-3-amine (: C₁₀H₉BrN₂) shares a bromine atom at position 7 and an amine at position 3 but differs in the nitrogen position (quinoline vs. isoquinoline).

| Property | 7-Bromo-N-Methylisoquinolin-3-Amine | 7-Bromo-2-Methylquinolin-3-Amine |

|---|---|---|

| Core Structure | Isoquinoline | Quinoline |

| Substituents | Br (C7), N-Me (C3) | Br (C7), Me (C2), NH₂ (C3) |

| Molecular Formula | C₁₀H₁₀BrN₂ | C₁₀H₉BrN₂ |

| Key Structural Effect | Enhanced π-stacking (isoquinoline) | Planar rigidity (quinoline) |

Substituent Effects: Bromine vs. Other Functional Groups

Bromine’s electron-withdrawing nature contrasts with substituents like methoxy (electron-donating) or trifluoromethyl (strongly electron-withdrawing). For instance:

- Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate () has a chlorine atom at position 7 and an ester group at position 3. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in weaker steric and electronic effects, which may alter reactivity in cross-coupling reactions .

- NQ4 (: 6-(Benzyloxy)-N-(3-bromophenyl)-7-methoxy-3-nitroquinolin-4-amine) features a nitro group (electron-withdrawing) and bromophenyl substitution. The nitro group increases electrophilicity, while the target compound’s amine group enhances nucleophilicity .

Spectral Data Comparison

Key NMR and mass spectral differences highlight substituent effects:

- 7-Bromo-N-methylisoquinolin-3-amine: The N-methyl group would produce a singlet near δ 3.0–3.5 ppm in ¹H NMR, while the aromatic protons near bromine would show deshielding (e.g., δ 8.5–9.0 ppm for C7-H).

- Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate (): The CF₃ group causes significant deshielding (¹H NMR: δ 8.9–9.2 ppm for adjacent protons) and a distinct triplet in ¹⁹F NMR .

- NQ1 (): The ethynyl group’s proton resonates at δ 3.8 ppm , while nitro groups induce downfield shifts in aromatic protons (δ 9.87 ppm) .

Physicochemical and Functional Implications

- Lipophilicity: The N-methyl group in the target compound increases logP compared to non-methylated analogs (e.g., 7-bromoisoquinolin-3-amine from ).

- Reactivity : Bromine at position 7 enables Suzuki-Miyaura cross-coupling, whereas nitro groups (as in NQ1–NQ6) favor reduction or nucleophilic substitution .

- Solubility : Methoxy or benzyloxy substituents () enhance solubility in polar solvents, whereas bromine and methyl groups may reduce it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.